molecular formula C20H21N3O3 B449255 N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide

N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide

Cat. No.: B449255
M. Wt: 351.4g/mol
InChI Key: XCNMXJZABUANNY-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a phenyl group, and a hydrazinylidene moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the hydrazinylidene intermediate. This intermediate is then reacted with a cyclopropanecarboxylic acid derivative under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, cyclopropanecarboxylic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinylidene derivatives and cyclopropane-containing molecules. Examples include:

  • N-{4-[(1Z)-1-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide
  • N-{4-[(1Z)-1-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide

Uniqueness

N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4g/mol

IUPAC Name

N-[(Z)-1-[4-(cyclopropanecarbonylamino)phenyl]ethylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C20H21N3O3/c1-13(22-23-20(25)17-5-3-4-6-18(17)26-2)14-9-11-16(12-10-14)21-19(24)15-7-8-15/h3-6,9-12,15H,7-8H2,1-2H3,(H,21,24)(H,23,25)/b22-13-

InChI Key

XCNMXJZABUANNY-XKZIYDEJSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1OC)/C2=CC=C(C=C2)NC(=O)C3CC3

SMILES

CC(=NNC(=O)C1=CC=CC=C1OC)C2=CC=C(C=C2)NC(=O)C3CC3

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1OC)C2=CC=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

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